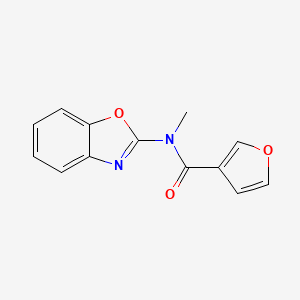
N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide, also known as BMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMF belongs to the class of benzoxazole derivatives, which have been widely studied for their pharmacological properties.
作用機序
The mechanism of action of N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, this compound has been shown to activate the p53 pathway, which leads to the induction of apoptosis and cell cycle arrest. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. In neurodegenerative disorders, this compound has been shown to activate the Nrf2 pathway, which leads to the upregulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest, as well as inhibit cell migration and invasion. In inflammation models, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, this compound has been shown to reduce oxidative stress and inflammation, as well as improve cognitive function.
実験室実験の利点と制限
N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to easily penetrate cell membranes. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide, including:
1. Further elucidation of the mechanism of action of this compound in different cell types and animal models.
2. Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo.
3. Development of more efficient synthesis methods for this compound.
4. Exploration of the potential therapeutic applications of this compound in other diseases, such as cardiovascular disease and diabetes.
5. Evaluation of the safety and toxicity of this compound in preclinical and clinical studies.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in various diseases. The synthesis method of this compound has been optimized to increase the yield and purity of the compound. This compound has been studied for its scientific research application in cancer, inflammation, and neurodegenerative disorders. The mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has various biochemical and physiological effects in different cell types and animal models. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound should focus on further elucidating its mechanism of action, investigating its pharmacokinetics and pharmacodynamics, developing more efficient synthesis methods, exploring its potential therapeutic applications in other diseases, and evaluating its safety and toxicity in preclinical and clinical studies.
合成法
N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide can be synthesized through a multistep process that involves the reaction of 2-amino-5-methylbenzoic acid with furfuryl chloride to yield 5-methyl-2-(furan-3-yl)benzoxazole. The resulting compound is then reacted with N-methylcarbamoyl chloride to produce this compound. The synthesis of this compound has been optimized to increase the yield and purity of the compound.
科学的研究の応用
N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been studied for its anti-inflammatory properties, which may be useful for the treatment of inflammatory diseases such as arthritis. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-15(12(16)9-6-7-17-8-9)13-14-10-4-2-3-5-11(10)18-13/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPZVPQXPAVKFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2O1)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

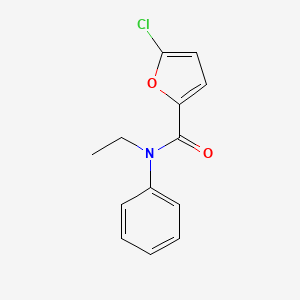
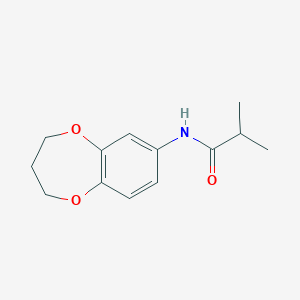
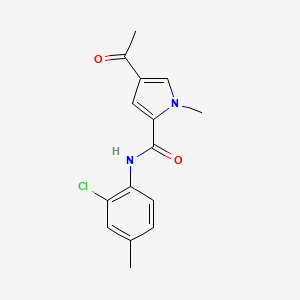


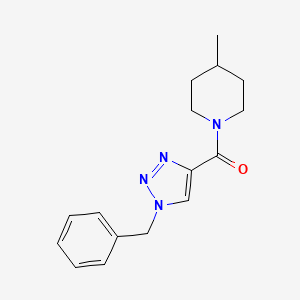
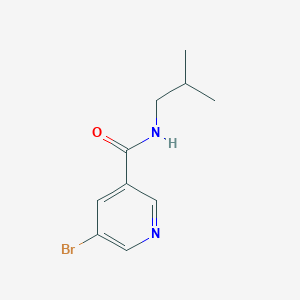
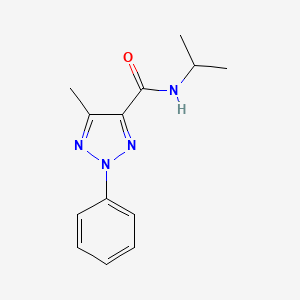

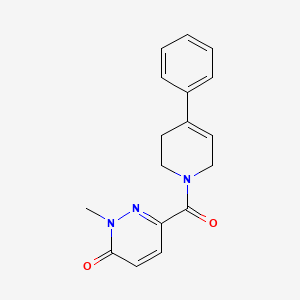
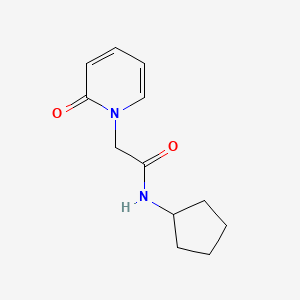
![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7472066.png)

